DL-N,N(sup 2)-Dibenzylasparagine
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Overview
Description
DL-N,N(sup 2)-Dibenzylasparagine is a synthetic compound derived from asparagine, an amino acid This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the asparagine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-N,N(sup 2)-Dibenzylasparagine typically involves the protection of the amino groups of asparagine followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-N,N(sup 2)-Dibenzylasparagine can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to asparagine.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Asparagine.
Substitution: Various substituted asparagine derivatives depending on the nucleophile used.
Scientific Research Applications
DL-N,N(sup 2)-Dibenzylasparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of DL-N,N(sup 2)-Dibenzylasparagine involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Benzylasparagine: Contains a single benzyl group.
N,N-Dibenzylglycine: Similar structure but derived from glycine instead of asparagine.
N-Benzylglutamine: Contains a benzyl group attached to glutamine.
Uniqueness
DL-N,N(sup 2)-Dibenzylasparagine is unique due to the presence of two benzyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This dual benzylation can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25800-55-9 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,4-bis(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-13-15-9-5-2-6-10-15)11-16(18(22)23)19-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,21)(H,22,23) |
InChI Key |
UTEIYYMJOOFGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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